3-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline
Description
3-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline is an organic compound with the molecular formula C19H24BNO3. This compound is notable for its unique structure, which includes a boronic ester group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.
Properties
IUPAC Name |
3-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO3/c1-13-12-14(21)10-11-16(13)22-17-9-7-6-8-15(17)20-23-18(2,3)19(4,5)24-20/h6-12H,21H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCCWDOHPBBKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3=C(C=C(C=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline typically involves the reaction of 3-methylaniline with 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Potential use in drug development due to its ability to form stable carbon-carbon bonds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline primarily involves its role as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The molecular targets and pathways involved include interactions with enzymes and other proteins that contain diol groups .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-(4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline is unique due to its specific structure that combines a boronic ester with an aniline derivative. This combination allows for versatile applications in organic synthesis, particularly in forming stable carbon-carbon bonds, which is crucial in the development of pharmaceuticals and advanced materials.
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